molecular formula C23H26BrP B044549 Isopentyltriphenylphosphonium bromide CAS No. 28322-40-9

Isopentyltriphenylphosphonium bromide

Cat. No. B044549
CAS RN: 28322-40-9
M. Wt: 413.3 g/mol
InChI Key: GZLGTVRDLCJQTO-UHFFFAOYSA-M
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Description

Synthesis Analysis

IPTPB has been synthesized through various chemical reactions, demonstrating its versatile nature. One notable method involves the reaction of triphenylphosphine with bromine in dichloromethane, producing light-brown crystals upon recrystallization from the same solvent. This process highlights the compound's ability to form in specific crystalline structures under controlled conditions (Vogt, Trojanov, & Rybakov, 1993).

Molecular Structure Analysis

The molecular structure of IPTPB has been extensively studied, with findings indicating that the isopentyl group of the compound adopts an extended conformation at 102 K. The phenyl rings are arranged in a propeller configuration, a common feature among triphenylphosphonium compounds. Such structural details provide insight into the compound's chemical behavior and reactivity (Czerwinski, 2006).

Chemical Reactions and Properties

IPTPB is a green inhibitor that exhibits significant corrosion inhibition ability on metal-electrolyte interfaces in acidic mediums. Its maximum inhibition efficiency reaches 99% at specific molar concentrations in sulfuric acid, showcasing its potential as an effective corrosion inhibitor. The adsorption effect and temperature kinetics of IPTPB have also been studied, further understanding its inhibitory mechanism (Goyal et al., 2020).

Physical Properties Analysis

The physical properties of IPTPB, such as its crystalline form and solubility, have been detailed through various studies. For instance, its crystallization in the monoclinic crystal system and the specific geometric arrangements of its molecules have been elucidated, providing valuable information on its physical characteristics and how they may influence its chemical behavior and applications (Vogt, Trojanov, & Rybakov, 1993).

Chemical Properties Analysis

The chemical properties of IPTPB, such as its reactivity and interaction with other substances, have been a focus of research. Studies on its aggregation behavior in aqueous solutions and its comparison with trimethyl ammonium bromides reveal its high micellization capacity and effective solubilization power. Such properties make IPTPB an attractive compound for various chemical applications, including its role as a corrosion inhibitor and its potential in forming self-assembling systems (Gainanova et al., 2012).

Scientific Research Applications

  • Synthesis and Reactions : It is used for synthesizing allenic phosphonium salts and ylides, aiding in Wittig reactions with aromatic aldehydes, aromatic isocyanates, and diphenylketen (Ratts & Partos, 1969).

  • Studying Reactivity : The reactivity of phosphorus compounds with alcohols and amines is studied using Isopentyltriphenylphosphonium bromide (Schweizer & Wehman, 1971).

  • Structural Analysis : It's used for studying the structure of triphenylphosphonium compounds (Czerwinski, 2006).

  • Bioassays Stabilization : Isopentyltriphenylphosphonium bromide stabilizes bioassays, preserving their glucose content unchanged for extended periods, which is useful for studying metabolic processes in biological objects (Iarmol'chuk, 1998).

  • Enantioselective Synthesis : It is used for the enantioselective synthesis of food-relevant anteiso-fatty acids, essential for bioactivity assessment (Thurnhofer & Vetter, 2007).

  • Bifunctional Promoter : Isopentyltriphenylphosphonium bromide ionic liquid acts as a bifunctional promoter in synthesizing 2-(3-Oxo-1,3-diarylpropyl)malononitrile derivatives in a simple, one-step process (Bahrami et al., 2021).

  • Hydrogen Bromide Production : It offers a convenient and economical method for producing anhydrous hydrogen bromide (Wang & Schlosser, 1994).

  • Antitumor Activity : This compound shows significant antitumor activity in P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

  • Surfactant in Self-Assembling Systems : It has high micellization capacity and can be used as a surfactant in self-assembling systems (Gainanova et al., 2012).

  • Effects on Schistosoma Mansoni : The compound's effects on Schistosoma mansoni's motility and fluorescence tests have been studied, though its cholinergic actions are not immediately ascribable (McAllister et al., 1980).

  • Antitumor Compounds : It is considered a new class of antitumor compounds (Mangeney et al., 1979).

  • Corrosion Inhibition : Isopentyltriphenylphosphonium bromide shows promise in inhibiting corrosion in various materials, as evidenced in multiple studies (Hermas et al., 2004; Wahdan et al., 2002; Goyal et al., 2020; Wanees, 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLGTVRDLCJQTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951018
Record name (3-Methylbutyl)(triphenyl)phosphanium bromide
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Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentyltriphenylphosphonium bromide

CAS RN

28322-40-9
Record name Phosphonium, (3-methylbutyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28322-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentyltriphenylphosphonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methylbutyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
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Record name Isopentyltriphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

Reaction of 3-methylbutylbromide (6.4 g, 42.0 mmol) with triphenylphosphine (10.0 g, 40.0 mmol) following the procedure of 2c affords the title compound as a white solid (2.6 g). MS (m/e): 335 (M+H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Goyal, H Vashisht, A Kumar, S Kumar… - Journal of Molecular …, 2020 - Elsevier
… The aim of the present work was devoted to evaluate Isopentyltriphenylphosphonium bromide (IPTPPB) as a new corrosion inhibitor under electrochemical measurements via …
Number of citations: 43 www.sciencedirect.com
EW Czerwinski - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
At 102 K, the isopentyl group of the title compound, C23H26P+·Br−, is in the extended conformation. The phenyl rings are in the propeller configuration usually found in this family of …
Number of citations: 3 scripts.iucr.org
T Gebreyesus, C Djerassi - The Journal of Organic Chemistry, 1985 - ACS Publications
… Wittig reaction of the ketone 17 with isopentyltriphenylphosphonium bromide (18) afforded the olefins 19, which on hydroboration yielded the epimeric alcohols 20. Oxidation of 20 with …
Number of citations: 5 pubs.acs.org
PE Georghiou, G Just - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… A Wittig reaction of the hexanor-aldehyde with the phosphorane derived from isopentyltriphenylphosphonium bromide 7 gave the pyridazinedione adduct of 3(3-acetoxycholesta5,7,22-…
Number of citations: 7 pubs.rsc.org
CSG Butler, JP King, LW Giles, JB Marlow… - Journal of Colloid and …, 2021 - Elsevier
… Scheme for synthesis of azo-surfactant (7) from isopentyltriphenylphosphonium bromide (1). Triphenylphosphonium 1 was synthesised from commercially available materials as …
Number of citations: 16 www.sciencedirect.com
SK Shetty, HS Upadhya - Corrosion Reviews, 2022 - degruyter.com
… Isopentyltriphenylphosphonium bromide ionic liquid was reported as an effective inhibitor of corrosion of mild steel in 0.5 MH 2 SO 4 by Goyal et al. (2020) Inhibition as high as 99% …
Number of citations: 2 www.degruyter.com
CJ Slingerland, CMJ Wesseling… - Journal of Medicinal …, 2022 - ACS Publications
… A Wittig reaction with the commercially available isopentyltriphenylphosphonium bromide yielded δ,ε-unsaturated ester 41 that was subsequently reduced to give protected amino acid …
Number of citations: 2 pubs.acs.org
R Riccio, E De Simone, A Dini, L Minale, C Pizza… - Tetrahedron …, 1981 - Elsevier
On the basis of comparative 1 H− and 13 Cn.mr data, the structures of the minor saponins from the starfish Echinaster sepositus have been elucidated to be 2-4. They closely resemble 1…
Number of citations: 37 www.sciencedirect.com
JR Luly, N BaMaung, J Soderquist… - Journal of medicinal …, 1988 - ACS Publications
The synthesis of diol-containing renin inhibitors has revealed that a simple vicinal diolfunctionality corresponding to the scissile Leu-Val bond in human angiotensinogen is capable of …
Number of citations: 90 pubs.acs.org
EN Bess, RJ DeLuca, DJ Tindall, MS Oderinde…
Number of citations: 0

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